(2-Chloronaphthalen-1-yl)boronic acid
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Overview
Description
(2-Chloronaphthalen-1-yl)boronic acid is a chemical compound with the molecular formula C10H8BClO2 and a molecular weight of 206.43 g/mol . It consists of a naphthalene ring substituted with a chlorine atom and a boronic acid group. This compound is commonly used in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Chloronaphthalen-1-yl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-chloronaphthalene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Chloronaphthalen-1-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Cross-Coupling Reactions: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura cross-coupling reactions.
Boronic Esters: Formed through oxidation reactions.
Scientific Research Applications
(2-Chloronaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: Utilized as a probe for studying biological processes and as a sensor for detecting specific ions or molecules.
Mechanism of Action
The primary mechanism of action of (2-Chloronaphthalen-1-yl)boronic acid involves its participation in the Suzuki–Miyaura cross-coupling reaction. This reaction proceeds through a catalytic cycle involving the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
(2-Chloronaphthalen-1-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Similar in structure but lacks the chlorine substitution on the naphthalene ring.
4-Chlorophenylboronic Acid: Contains a chlorine atom on a phenyl ring instead of a naphthalene ring.
Naphthalen-1-ylboronic Acid: Similar structure but without the chlorine substitution.
The presence of the chlorine atom in this compound provides unique reactivity and selectivity in certain chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(2-chloronaphthalen-1-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BClO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYJWVSIBCCLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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